(1S,2R)-2-Methyl-cyclohexylamine
Overview
Description
(1S,2R)-2-Methyl-cyclohexylamine, also known as 2-Methyl-piperidine, is a cyclic amine with a molecular formula of C7H15N. It is a chiral compound with two enantiomers, (1S,2R)-2-Methyl-cyclohexylamine and (1R,2S)-2-Methyl-cyclohexylamine. In
Mechanism Of Action
The mechanism of action of (1S,2R)-2-Methyl-cyclohexylamine is not well understood. However, it is believed to act as a chiral catalyst in asymmetric synthesis reactions.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of (1S,2R)-2-Methyl-cyclohexylamine. However, it has been reported to have low toxicity in laboratory animals.
Advantages And Limitations For Lab Experiments
The advantages of using (1S,2R)-2-Methyl-cyclohexylamine in laboratory experiments include high enantioselectivity and low toxicity. However, the limitations include the high cost of synthesis and limited availability.
Future Directions
1. Further research on the mechanism of action of (1S,2R)-2-Methyl-cyclohexylamine in asymmetric synthesis reactions.
2. Development of more efficient and cost-effective synthesis methods for (1S,2R)-2-Methyl-cyclohexylamine.
3. Investigation of the potential of (1S,2R)-2-Methyl-cyclohexylamine as a chiral auxiliary in other types of asymmetric synthesis reactions.
4. Study of the biochemical and physiological effects of (1S,2R)-2-Methyl-cyclohexylamine in laboratory animals and humans.
5. Exploration of the potential of (1S,2R)-2-Methyl-cyclohexylamine as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
(1S,2R)-2-Methyl-cyclohexylamine has been used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been used in the synthesis of chiral compounds such as 2-Methyl-cyclohexanone oxime and 2-Methyl-cyclohexanone oxime ether.
properties
IUPAC Name |
(1S,2R)-2-methylcyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2r)-2-Methylcyclohexanamine | |
CAS RN |
2164-19-4, 79389-36-9 | |
Record name | 2-Methylcyclohexylamine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcyclohexylamine, (1S,2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOHEXYLAMINE, (1S,2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45GZ9VZ7LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLCYCLOHEXYLAMINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26H7U56T2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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